3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol
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Overview
Description
3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyethylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol typically involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol.
Cyclohexanol: A related compound with a hydroxyl group on the cyclohexane ring.
Methylcyclohexane: A similar compound with a methyl group on the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyethylidene group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
193334-62-2 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(2-hydroxyethylidene)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H16O2/c1-9(11)5-2-3-8(7-9)4-6-10/h4,10-11H,2-3,5-7H2,1H3 |
InChI Key |
JGFOMPRQCVISCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CCO)C1)O |
Origin of Product |
United States |
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